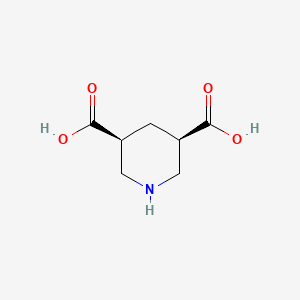

Cis-3,5-Piperidinedicarboxylic acid

Description

cis-3,5-Piperidinedicarboxylic acid is a cyclic amino dicarboxylic acid characterized by a piperidine ring with two carboxylic acid groups in the cis configuration at positions 3 and 5. Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.17 g/mol and a CAS Registry Number of 876367-84-9 . This compound is structurally related to Kemp’s triacid, a well-known scaffold in supramolecular chemistry, but differs in its substitution pattern and stereochemistry .

Pharmaceutically, cis-3,5-piperidinedicarboxylic acid derivatives have been explored as oral direct renin inhibitors for hypertension treatment. The cis configuration of the carboxylic acid groups is critical for binding to the renin active site, enabling potent inhibitory activity .

Properties

IUPAC Name |

(3R,5S)-piperidine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWGOKNLNRUDAC-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654506 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876367-84-9 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of cis-3,5-Piperidinedicarboxylic acid typically involves the oxidation of a diazo compound. Initially, the diazo compound is converted to the corresponding piperidine compound through a suitable reaction. Subsequently, the oxidation reaction of the diazo compound is carried out under acidic conditions to yield this compound .

Chemical Reactions Analysis

Cis-3,5-Piperidinedicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under acidic conditions to form various products.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Introduction to Cis-3,5-Piperidinedicarboxylic Acid

This compound, also known as dinicotinic acid or pyridine-3,5-dicarboxylic acid, is a heterocyclic organic compound characterized by a piperidine ring with two carboxylic acid groups attached at the 3 and 5 positions. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and coordination chemistry.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting diseases such as hypertension and neurological disorders. For instance, it has been studied as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in carnitine biosynthesis, which can have implications in metabolic disorders .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to act as a building block for more complex molecules. It can undergo various chemical reactions such as esterification and amidation, making it versatile for creating derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Coordination Chemistry

This compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials science. The formation of coordination polymers using this compound has been reported, indicating its potential role in developing new materials with unique properties .

Biochemical Studies

In biochemical research, dinicotinic acid is investigated for its interactions with various biological systems. Its role as an inhibitor can be crucial for understanding metabolic pathways and developing therapeutic strategies against diseases linked to enzyme dysregulation .

Case Study 1: Inhibition of Butyrobetaine Hydroxylase

A study published in the Journal of Biological Chemistry highlighted the kinetic interactions of this compound with butyrobetaine hydroxylase from Pseudomonas sp. AK1. The research demonstrated that this compound effectively inhibits the enzyme's activity, suggesting its potential use in treating conditions related to carnitine deficiency .

Case Study 2: Coordination Polymers

Research published in Inorganic Chemistry explored the synthesis of coordination polymers using this compound as a ligand. The study revealed that these polymers exhibited unique structural properties that could be leveraged for applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of cis-3,5-Piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an excitant of spinal neurons and may have neurodegenerative properties. It is also studied for its potential blocking action against certain neurotoxic effects .

Comparison with Similar Compounds

Key Findings :

- Biological Activity : cis-2,3-PDA and cis-2,4-PDA exhibit neuromodulatory effects on rat cortical neurons, whereas cis-3,5-PDA is tailored for enzyme inhibition due to its stereoelectronic compatibility with renin .

- Stereochemical Impact : The cis configuration in cis-3,5-PDA enables optimal hydrogen bonding with renin’s catalytic residues, a feature absent in trans isomers .

Piperidine vs. Pyridine Derivatives: Ring Saturation Effects

Pyridine-3,5-dicarboxylic acid (CAS 499-81-0), an aromatic analog, shares the 3,5-dicarboxylate substitution but features a pyridine ring instead of a saturated piperidine.

Key Differences :

- Acidity : The pyridine derivative’s aromatic ring stabilizes the deprotonated carboxylate form, making it significantly more acidic than the piperidine analog.

- Applications : Pyridine-3,5-dicarboxylic acid is implicated in metabolic pathways (e.g., nicotinate metabolism), while cis-3,5-piperidinedicarboxylic acid is pharmacologically optimized .

Ester Derivatives: Enhanced Lipophilicity

Esterification of carboxylic acids improves membrane permeability. For example:

Impact of Esterification :

- Solubility : Esters are less polar than carboxylic acids, enhancing solubility in organic solvents.

- Synthetic Utility : Used in catalytic hydrogenation and cross-coupling reactions .

N-Substituted Derivatives: Role of Protective Groups

N-Cbz-protected piperidinecarboxylic acids (e.g., N-Cbz-2-piperidinecarboxylic acid , CAS 28697-07-6) are critical intermediates in peptide synthesis. These derivatives exhibit:

- Stability : The Cbz group prevents undesired side reactions during synthesis.

Biological Activity

Cis-3,5-Piperidinedicarboxylic acid (Cis-3,5-PDA) is a cyclic dicarboxylic acid that has garnered attention for its biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cis-3,5-PDA is characterized by its piperidine ring with two carboxylic acid groups at the 3 and 5 positions. Its molecular formula is , and it has a molar mass of approximately 173.17 g/mol. The structural configuration contributes to its interaction with various biological targets.

Biological Activity Overview

Cis-3,5-PDA has been studied primarily for its effects on neuronal activity and as a potential modulator of excitatory neurotransmission. Research indicates that it may act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.

- NMDA Receptor Modulation : Studies show that Cis-3,5-PDA exhibits selective antagonistic properties towards NMDA receptors. It has been observed to reduce neuronal firing rates in response to NMDA stimulation while not significantly affecting other excitatory amino acids like kainate or quisqualate .

- Partial Agonism : Some findings suggest that Cis-3,5-PDA may function as a partial agonist under certain conditions, leading to a nuanced modulation of neuronal excitability .

In Vitro Studies

A series of in vitro experiments have demonstrated the effects of Cis-3,5-PDA on neuronal cells:

- Neuronal Firing Rates : In one study, Cis-3,5-PDA was shown to decrease the firing rate of cortical neurons when exposed to NMDA at lower ejecting currents (10-25 nA), indicating its potential as a selective NMDA antagonist .

- Comparative Analysis : When compared to other cyclic dicarboxylic acids, Cis-3,5-PDA exhibited significantly stronger effects on NMDA receptor-mediated responses .

Pharmacokinetics

Pharmacokinetic studies indicate that Cis-3,5-PDA has favorable absorption characteristics when administered orally in animal models. Its bioavailability is noted to be around 60% in rats, suggesting potential for therapeutic applications in humans .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the established synthetic routes for cis-3,5-piperidinedicarboxylic acid, and how can reaction conditions influence stereochemical outcomes?

Methodological Answer: The stereoselective synthesis of this compound derivatives often involves cyclization of amino diacids or catalytic hydrogenation of cyclic precursors. For example, Curren et al. (1994) demonstrated the use of Kemp’s triacid analogs to achieve the cis configuration via acid-catalyzed cyclization under controlled pH and temperature . Key variables include solvent polarity, reaction time, and catalyst selection (e.g., palladium on carbon for hydrogenation). Characterization via -NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. Q2. How can researchers ensure accurate characterization of this compound derivatives?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas.

- X-ray Diffraction : Resolve ambiguities in stereochemistry for crystalline derivatives .

- Infrared (IR) Spectroscopy : Identify carboxylate and amine functional groups.

Advanced Research Questions

Q. Q3. What strategies address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To resolve:

- Replicate Studies : Use standardized protocols (e.g., ISO guidelines) for biological assays.

- Purity Analysis : Employ HPLC with UV/Vis or charged aerosol detection (CAD) to quantify impurities .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to identify false positives .

Q. Q4. How can the stability of this compound be optimized under physiological conditions?

Methodological Answer:

- pH Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize carboxylate protonation.

- Temperature Control : Store solutions at 4°C to prevent thermal degradation.

- Chelation : Add EDTA to mitigate metal-catalyzed oxidation, as carboxylates may bind divalent cations .

Q. Q5. What role does this compound play in structure-based drug design?

Methodological Answer: The rigid piperidine scaffold serves as a conformational constraint in enzyme inhibitors. For example, substituted piperidines have been optimized as direct renin inhibitors via:

- Molecular Dynamics (MD) Simulations : To assess binding pocket compatibility.

- SAR Studies : Modifying carboxylate and methyl groups to enhance affinity and oral bioavailability .

Methodological and Analytical Challenges

Q. Q6. How can researchers mitigate enantiomeric contamination during synthesis?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for separation.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for stereocontrolled hydrogenation .

Q. Q7. What advanced techniques validate the ecological safety of this compound in lab settings?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to assess environmental persistence.

- Aquatic Toxicity Testing : Follow ISO 11348-3 for bacterial luminescence inhibition assays .

Data Interpretation and Research Design

Q. Q8. How should researchers formulate hypotheses for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Prioritize substitutions at the 3- and 5-positions to probe steric and electronic effects.

- Use in silico tools (e.g., Schrödinger’s QikProp) to predict ADME properties early in the design phase .

Q. Q9. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple experimental groups while controlling for Type I errors .

Emerging Applications

Q. Q10. Can electrochemical methods improve the sustainability of synthesizing this compound derivatives?

Methodological Answer: Yes. Electrochemical carboxylation (e.g., using CO as a C1 source) reduces reliance on toxic reagents. Wang et al. (2020) demonstrated regioselective electrochemical functionalization of similar scaffolds under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.